REACTION_CXSMILES
|
[O-:1][Mn](=O)(=O)=O.[K+].[CH3:7][N:8]1[C:12]([S:13][CH3:14])=[N:11][N:10]=[C:9]1[C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1.[OH-:21].[Na+].C(Cl)(Cl)Cl>O.C(O)(=O)C>[CH3:7][N:8]1[C:12]([S:13]([CH3:14])(=[O:1])=[O:21])=[N:11][N:10]=[C:9]1[C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CN1C(=NN=C1SC)C=1C=NC=CC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 1 h stirring at r.t. the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtrated through celite
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the water phase was washed with CHCl3
|
Type
|
CUSTOM
|
Details
|
The combined organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NN=C1S(=O)(=O)C)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.67 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |